6-fluoro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
6-fluoro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a heterocyclic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the cyclization of appropriate precursors under specific conditions One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with a tryptamine derivative in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1,2,3,4-tetrahydro-beta-carboline: Another beta-carboline derivative with similar structural features.
6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline: A chlorinated analog with potentially different biological activities.
Uniqueness
6-fluoro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
529476-82-2 |
---|---|
Molecular Formula |
C18H17FN2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
6-fluoro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H17FN2/c1-11-2-4-12(5-3-11)17-18-14(8-9-20-17)15-10-13(19)6-7-16(15)21-18/h2-7,10,17,20-21H,8-9H2,1H3 |
InChI Key |
PJOFZJTZSMTXCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)F |
Origin of Product |
United States |
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